2-Chloro-N-{[1-(4-methylbenzoyl)-2,3-dihydro-1H-indol-6-YL]methyl}propanamide
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Overview
Description
2-Chloro-N-{[1-(4-methylbenzoyl)-2,3-dihydro-1H-indol-6-YL]methyl}propanamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new therapeutic agents .
Preparation Methods
The synthesis of 2-Chloro-N-{[1-(4-methylbenzoyl)-2,3-dihydro-1H-indol-6-YL]methyl}propanamide involves multiple steps. One common method includes the reaction of 1-(4-methylbenzoyl)-2,3-dihydro-1H-indole with 2-chloropropanoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity.
Chemical Reactions Analysis
2-Chloro-N-{[1-(4-methylbenzoyl)-2,3-dihydro-1H-indol-6-YL]methyl}propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The chloro group in the compound can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Scientific Research Applications
2-Chloro-N-{[1-(4-methylbenzoyl)-2,3-dihydro-1H-indol-6-YL]methyl}propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-N-{[1-(4-methylbenzoyl)-2,3-dihydro-1H-indol-6-YL]methyl}propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .
Comparison with Similar Compounds
2-Chloro-N-{[1-(4-methylbenzoyl)-2,3-dihydro-1H-indol-6-YL]methyl}propanamide can be compared with other indole derivatives such as:
2-(4-Benzoylphenoxy)-1-(2-(1-methyl-1H-indol-3-yl)methyl)-1H-benzoimidazol-1-ylethanone: This compound also contains an indole moiety and exhibits similar biological activities.
1-Chloro-2-methyl-4-nitrobenzene: Another chlorinated aromatic compound used in various chemical syntheses.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C20H21ClN2O2 |
---|---|
Molecular Weight |
356.8 g/mol |
IUPAC Name |
2-chloro-N-[[1-(4-methylbenzoyl)-2,3-dihydroindol-6-yl]methyl]propanamide |
InChI |
InChI=1S/C20H21ClN2O2/c1-13-3-6-17(7-4-13)20(25)23-10-9-16-8-5-15(11-18(16)23)12-22-19(24)14(2)21/h3-8,11,14H,9-10,12H2,1-2H3,(H,22,24) |
InChI Key |
PLQYUXBPTHPEGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCC3=C2C=C(C=C3)CNC(=O)C(C)Cl |
Origin of Product |
United States |
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